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Introduction
The isolation of high-quality nucleic acids is a critical first step for a wide range of molecular

biology applications, including PCR, sequencing, and genotyping. For many organisms,

particularly plants, successful DNA or RNA extraction is challenging due to the presence of rigid

cell walls and high concentrations of polysaccharides and polyphenolic compounds. These

contaminants can co-precipitate with nucleic acids, inhibiting downstream enzymatic reactions.

The Cetyltrimethylammonium Bromide (CTAB) extraction method is a robust and widely

adopted technique designed to overcome these challenges.

CTAB is a cationic detergent that effectively lyses cell membranes and forms complexes with

polysaccharides in a high-salt environment, facilitating their removal.[1] This method is

particularly effective for isolating DNA from plant tissues, but with modifications, it can be

adapted for various other sample types, including fungi, bacteria, and animal tissues.[2][3]

These application notes provide detailed protocols for the preparation of CTAB-based buffers

and their use in nucleic acid extraction.

Principle of the CTAB Method
The CTAB method relies on the differential solubility of nucleic acids and polysaccharides in the

presence of CTAB and high salt concentrations. In a high-salt buffer, CTAB forms insoluble
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complexes with polysaccharides and other cellular debris, which can be pelleted and removed

by centrifugation.[1] The nucleic acids remain soluble in the aqueous phase. Subsequent steps

involve the removal of proteins using organic solvents like chloroform:isoamyl alcohol, followed

by the precipitation of nucleic acids with isopropanol or ethanol.[4][5] Additional components

are often included in the CTAB buffer to enhance the quality and yield of the extracted nucleic

acids by chelating divalent cations that can activate nucleases and by removing polyphenolic

compounds.[6][7]

CTAB Buffer Components and Their Functions
The composition of the CTAB extraction buffer can be optimized for different sample types.[2] A

summary of the core components and their functions is provided below.
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Component
Typical Concentration (in
2X Buffer)

Function

CTAB

(Cetyltrimethylammonium

Bromide)

2% (w/v)

A cationic detergent that lyses

cell and nuclear membranes to

release cellular contents. It

also forms insoluble

complexes with

polysaccharides in high-salt

conditions, aiding in their

removal.[1]

Tris-HCl

(Tris(hydroxymethyl)aminomet

hane-hydrochloride)

100 mM

A buffering agent that

maintains a stable pH of

approximately 8.0, which is

optimal for DNA stability and

minimizes degradation by acid-

activated nucleases.[1][7]

EDTA

(Ethylenediaminetetraacetic

acid)

20 mM

A chelating agent that

sequesters divalent cations

such as Mg²⁺. This inactivates

nucleases (DNases and

RNases) that require these

ions for their activity, thereby

protecting the nucleic acids

from degradation.[6][7]

NaCl (Sodium Chloride) 1.4 M

Provides the high ionic

strength necessary for CTAB

to effectively precipitate

polysaccharides. It also helps

to dissociate proteins that are

bound to the DNA.[1][7]

β-Mercaptoethanol 0.2% - 1% (v/v) (added just

before use)

A strong reducing agent that

helps to denature proteins by

breaking disulfide bonds. It is

particularly effective at

removing tannins and other
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polyphenols that can inhibit

downstream enzymatic

reactions.[6][8][9]

PVP (Polyvinylpyrrolidone) 1% - 2% (w/v) (optional)

An additive that binds to

polyphenolic compounds

through hydrogen bonds,

preventing them from

interacting with and damaging

the DNA.[9][10]

Experimental Protocols
Protocol 1: Preparation of 2X CTAB Extraction Buffer
This protocol describes the preparation of 1 liter of 2X CTAB extraction buffer.

Materials:

CTAB (Cetyltrimethylammonium Bromide)

Tris base

EDTA (disodium salt)

NaCl

Deionized water

HCl or NaOH (for pH adjustment)

Beaker (1 L)

Stir plate and stir bar

Graduated cylinder

pH meter
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Procedure:

In a 1 L beaker, dissolve 121.1 g of Tris base in approximately 700 mL of deionized water.

Add 7.44 g of EDTA and 81.8 g of NaCl to the solution. Stir until all components are

dissolved.

Slowly add 20 g of CTAB powder to the solution while stirring. To aid in dissolving, gently

heat the solution to 60-65°C on a hot plate. Caution: Do not boil. The solution may appear

milky at first but will clear as the CTAB dissolves.[1]

Allow the solution to cool to room temperature.

Calibrate a pH meter and adjust the pH of the solution to 8.0 using concentrated HCl.[11]

Bring the final volume to 1 L with deionized water.

The buffer can be stored at room temperature. If a precipitate forms upon cooling, warm the

solution to 65°C to redissolve it before use.[12]

Important: Add β-mercaptoethanol (and PVP if required) to the required aliquot of buffer

immediately before use.[11][13] For example, add 200 µL of β-mercaptoethanol to 100 mL of

2X CTAB buffer for a final concentration of 0.2%.

Protocol 2: DNA Extraction from Plant Tissue using
CTAB Method
This protocol provides a general method for DNA isolation from fresh or frozen plant leaf tissue.

Materials:

Plant tissue (100-200 mg)

Liquid nitrogen

Mortar and pestle (pre-chilled)

2X CTAB Extraction Buffer (with β-mercaptoethanol and optional PVP added)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Preparation_of_2_CTAB_Buffer_for_Plant_DNA_Extraction.pdf
https://www.protocols.io/view/ctab-dna-extraction-protocol-of-p-pruinosa-ewov1z6ogr24/v2
https://www.protocols.io/view/2-times-ctab-protocol-for-simultaneous-dna-isolati-x54v9qzzl3eq/v1
https://www.protocols.io/view/ctab-dna-extraction-protocol-of-p-pruinosa-ewov1z6ogr24/v2
https://www.floridamuseum.ufl.edu/wp-content/uploads/sites/95/2014/02/CTAB-DNA-Extraction.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chloroform:Isoamyl alcohol (24:1, v/v)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE (Tris-EDTA) buffer or sterile deionized water

Microcentrifuge tubes (1.5 mL or 2 mL)

Water bath or heat block (65°C)

Microcentrifuge

RNase A (10 mg/mL) (optional)

Procedure:

Sample Preparation: Grind 100-200 mg of fresh or frozen plant tissue to a fine powder in a

pre-chilled mortar and pestle with liquid nitrogen.[5][14] It is crucial to prevent the tissue from

thawing during this process.[11]

Lysis: Quickly transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of pre-

heated (65°C) 2X CTAB buffer. Vortex vigorously to create a homogeneous slurry.[5]

Incubation: Incubate the tube at 65°C for 60 minutes in a water bath or heat block. Mix by

gentle inversion every 15-20 minutes.[5][15]

Protein Removal: Cool the sample to room temperature. Add an equal volume (1 mL) of

chloroform:isoamyl alcohol (24:1). Mix thoroughly by inverting the tube for 5-10 minutes until

an emulsion is formed.[5][13]

Phase Separation: Centrifuge at 12,000 x g for 15 minutes at room temperature.[5] This will

separate the mixture into three phases: an upper aqueous phase (containing DNA), a middle

interface (with cellular debris), and a lower organic phase.[13]

Transfer Aqueous Phase: Carefully transfer the upper aqueous phase to a new, clean

microcentrifuge tube. Avoid disturbing the interface and the lower organic phase. For cleaner
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DNA, this chloroform:isoamyl alcohol extraction step can be repeated until the interface is

clear.[4][14]

(Optional) RNase Treatment: To remove RNA contamination, add 1 µL of RNase A (10

mg/mL) to the aqueous phase and incubate at 37°C for 30 minutes.[5]

DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently

by inversion until a white, stringy DNA precipitate becomes visible.[5] Incubate at -20°C for at

least 1 hour to overnight to increase the yield.[5][13]

Pelleting DNA: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.[5]

Washing: Carefully decant the supernatant without disturbing the DNA pellet. Wash the pellet

with 1 mL of ice-cold 70% ethanol to remove residual salts and other impurities.[5]

Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C.[5]

Drying: Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Ensure the

pellet is not over-dried, as this can make it difficult to resuspend.[5]

Resuspension: Resuspend the DNA pellet in 50-100 µL of TE buffer or sterile deionized

water.[5][13] The DNA can be dissolved by incubating at 55°C for 10 minutes or by leaving it

at 4°C overnight.[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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